molecular formula C7H15Cl2N3 B3022386 3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride CAS No. 92741-94-1

3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride

Cat. No. B3022386
CAS RN: 92741-94-1
M. Wt: 212.12 g/mol
InChI Key: JTPSSCDSLGMNGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various imidazole derivatives and their synthesis, which can provide insights into the chemical behavior and properties of related compounds. Imidazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of imidazole derivatives can involve multicomponent reactions, as seen in the synthesis of 4-[(2-pyridyl)methyl]aminofuran derivatives through the reaction of imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates . Another approach involves cyclization reactions, as demonstrated in the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position, which were later elaborated to give primary amines . Additionally, the synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines through consecutive reactions with primary amines has been reported .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be investigated using various experimental and theoretical techniques. For instance, the molecule 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine was studied using FT-IR, FT-Raman, NMR, and DFT calculations, revealing coherence between theoretical and experimental values and providing insights into vibrations, geometrical parameters, and chemical activity regions .

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For example, 5-amino-4-(cyanoformimidoyl)-1H-imidazole reacts with ketones and aldehydes to give 6-carbamoyl-1,2-dihydropurines and related structures . The reactivity of these compounds can lead to the formation of diverse structures with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be characterized by spectroscopic methods and theoretical calculations. The study of 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine provided information on molecular stability, charge localization, dipole moment, polarizability, and hyperpolarizability, which are important for understanding the compound's behavior in biological systems . Additionally, the synthesis and characterization of various imidazole derivatives, including their FT-IR and NMR spectra and physical properties, contribute to the understanding of these compounds .

Scientific Research Applications

  • Summary of the Application : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures can vary widely depending on the specific derivative of imidazole being used and the biological activity being targeted. For example, one study synthesized (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives and evaluated their antioxidant potential using DPPH assay .
  • Results or Outcomes : The results or outcomes also depend on the specific derivative of imidazole and the biological activity being targeted. In the aforementioned study, the synthesized compounds showed good scavenging potential compared to ascorbic acid .
    • Summary of the Application : Imidazole is a key component of some vital biological molecules. For instance, it forms the core of the amino acid histidine and is part of purine, a component of DNA .
    • Results or Outcomes : The presence of imidazole in these molecules contributes to their function in biological systems .
    • Summary of the Application : Imidazole derivatives can be used in the synthesis of pH-sensitive polyaspartamide derivatives and the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .
    • Methods of Application or Experimental Procedures : The specific methods of synthesis can vary widely depending on the specific derivative of imidazole being used and the desired properties of the resulting polymer .
    • Results or Outcomes : The resulting polymers can have a variety of applications, including drug delivery systems, due to their pH-sensitive properties .
    • Summary of the Application : Imidazole derivatives have been used as Interleukin-1 Receptor-Associated-Kinase-1/4 Inhibitors .
    • Methods of Application or Experimental Procedures : These inhibitors can be used in various phosphorylation and dephosphorylation applications .
    • Results or Outcomes : The use of these inhibitors can help control the activity of Interleukin-1 Receptor-Associated-Kinase-1/4, which can have implications in various biological processes .
    • Summary of the Application : Imidazole derivatives are used in the synthesis of various organic compounds .
    • Methods of Application or Experimental Procedures : The specific methods of synthesis can vary widely depending on the specific derivative of imidazole being used and the desired properties of the resulting compound .
    • Results or Outcomes : The resulting compounds can have a variety of applications in different fields, including drug development, material science, and more .
    • Summary of the Application : Imidazole derivatives are used in the development of various drugs . For example, clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
    • Methods of Application or Experimental Procedures : The specific methods of drug development can vary widely depending on the specific derivative of imidazole being used and the desired therapeutic effect .
    • Results or Outcomes : The resulting drugs can have a variety of therapeutic effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • Summary of the Application : Imidazole derivatives are used in the development of various materials . For example, 1-(3-Aminopropyl)imidazole is used in the synthesis of pH-sensitive polyaspartamide derivatives. It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .
    • Methods of Application or Experimental Procedures : The specific methods of material development can vary widely depending on the specific derivative of imidazole being used and the desired properties of the resulting material .
    • Results or Outcomes : The resulting materials can have a variety of applications, including drug delivery systems, due to their pH-sensitive properties .

Safety And Hazards

This compound may be toxic if swallowed and can cause severe skin burns and eye damage . It’s important to handle it with appropriate safety measures .

properties

IUPAC Name

3-(5-methyl-1H-imidazol-2-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-6-5-9-7(10-6)3-2-4-8;;/h5H,2-4,8H2,1H3,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPSSCDSLGMNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20535021
Record name 3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20535021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride

CAS RN

732205-71-9
Record name 3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20535021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
Reactant of Route 4
3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
Reactant of Route 5
3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
Reactant of Route 6
3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.